2-Bromo-N,N-dimethylethanamine hydrochloride

Catalog No.
S13582482
CAS No.
M.F
C4H11BrClN
M. Wt
188.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-N,N-dimethylethanamine hydrochloride

Product Name

2-Bromo-N,N-dimethylethanamine hydrochloride

IUPAC Name

2-bromo-N,N-dimethylethanamine;hydrochloride

Molecular Formula

C4H11BrClN

Molecular Weight

188.49 g/mol

InChI

InChI=1S/C4H10BrN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H

InChI Key

GPPJPLJOCJMMLS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCBr.Cl

2-Bromo-N,N-dimethylethanamine hydrochloride is an organic compound with the molecular formula C4H11BrNC_4H_{11}BrN and a molecular weight of 232.94 g/mol. It is classified as a bromoalkyl amine, characterized by the presence of a bromine atom attached to a carbon chain that also contains a dimethylamino group. This compound is typically encountered in its hydrobromide form, which is a white crystalline solid soluble in water. It is known for its utility in organic synthesis and as a reagent in various biochemical applications.

Typical of alkyl halides. Notable reactions include:

  • Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of new amine derivatives.
  • Elimination Reactions: Under certain conditions, this compound can undergo elimination to form alkenes.
  • Reactions with Grignard Reagents: It can react with Grignard reagents to form tertiary amines.
  • Formation of Quaternary Ammonium Salts: The compound can react with alkyl halides to produce quaternary ammonium salts.

These reactions highlight its versatility in synthetic organic chemistry.

The biological activity of 2-Bromo-N,N-dimethylethanamine hydrochloride has been explored primarily through its interactions as a methylating agent. It exhibits the following activities:

  • Methylation of Biomolecules: This compound acts on enzymes like methyltransferases, facilitating the transfer of methyl groups to DNA and proteins, which is crucial for gene regulation and protein function.
  • Influence on Cellular Signaling: It modifies key signaling molecules, thus affecting cellular responses to stimuli.
  • Impact on Gene Expression: By interacting with transcription factors and chromatin structure, it can induce or repress the transcription of specific genes.

These properties make it significant in pharmacological research and biochemistry.

The synthesis of 2-Bromo-N,N-dimethylethanamine hydrochloride can be achieved through various methods:

  • Chlorination Reaction: A common method involves the chlorination of dimethylethanolamine using thionyl chloride under controlled temperatures (5-15 °C). This reaction produces the desired bromo compound after subsequent steps involving refluxing with dehydrated alcohol .
  • Alkylation of Amines: Another approach includes the alkylation of dimethylamine with bromoethane, allowing for the introduction of the bromine atom into the structure.
  • Catalytic Methods: Recent advancements have introduced catalytic strategies for N-methylation, which provide cleaner and more efficient pathways for synthesizing dimethylamine derivatives .

2-Bromo-N,N-dimethylethanamine hydrochloride finds applications in various fields:

  • Organic Synthesis: It serves as an essential intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biochemical Research: The compound is utilized in studies focused on methylation processes and gene expression modulation.
  • Drug Development: Its derivatives are explored for potential therapeutic applications due to their biological activity.

Research indicates that 2-Bromo-N,N-dimethylethanamine hydrochloride interacts significantly with enzymes involved in methylation processes. These interactions can lead to modifications in gene expression and cellular metabolism. Studies have shown that its effects are dose-dependent, where lower concentrations may enhance specific biochemical pathways while higher doses could induce toxicity .

Furthermore, it has been noted that this compound can alter metabolic pathways by interacting with cytochrome P450 enzymes, influencing drug metabolism and clearance rates in biological systems.

Several compounds share structural similarities with 2-Bromo-N,N-dimethylethanamine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
2-Bromo-N,N-dimethylethanamine hydrobromide2862-39-70.93Hydrobromide salt form; used extensively in research.
2-Bromo-N,N-diethylethylamine hydrobromide1069-72-30.87Contains diethyl instead of dimethyl groups; different biological properties.
Bis(2-Bromoethyl)amine hydrobromide43204-63-30.87Contains two bromoethyl groups; used in polymer chemistry.
2-Bromo-N,N-dimethylethan-1-amine5459-68-70.93Variation in the carbon chain length; different reactivity profiles.

The unique aspect of 2-Bromo-N,N-dimethylethanamine hydrochloride lies in its specific methylating properties and its role as an intermediate in synthesizing other biologically active compounds.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

186.97634 g/mol

Monoisotopic Mass

186.97634 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-10

Explore Compound Types